N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
Description
This compound is a pyrazole-based carboxamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 1, a thiophen-2-yl group at position 5, and a 2-chlorobenzyl carboxamide moiety at position 2. Its structure combines heterocyclic elements (pyrazole, thiophene, and sulfone-containing tetrahydrothiophene) with a halogenated aromatic group (2-chlorobenzyl), which may influence its pharmacological and physicochemical properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c20-15-5-2-1-4-13(15)11-21-19(24)16-10-17(18-6-3-8-27-18)23(22-16)14-7-9-28(25,26)12-14/h1-6,8,10,14H,7,9,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCKGJEVQPDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24ClN3O4S
- Molecular Weight : 421.94 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits a range of biological activities, primarily attributed to the pyrazole nucleus and the thiophene moiety. Research indicates that compounds with similar structures have demonstrated various pharmacological effects, including:
- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. Studies have shown that modifications to the pyrazole structure can enhance its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Activity : The presence of thiophene and pyrazole rings contributes to significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against E. coli and Staphylococcus aureus .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways related to inflammation and microbial resistance.
- Oxidative Stress Reduction : There is potential for the compound to mitigate oxidative stress by modulating reactive oxygen species (ROS) levels.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Anti-inflammatory Properties
A study evaluated the anti-inflammatory effects of similar pyrazole derivatives in a carrageenan-induced edema model in mice. The results indicated a significant reduction in paw swelling, suggesting that the compound could serve as a potent anti-inflammatory agent comparable to standard treatments like indomethacin .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds against clinical isolates of bacteria. The study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, indicating strong potential for therapeutic applications in treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core pyrazole-carboxamide frameworks but differ in substituents, leading to variations in activity, solubility, and target interactions.
N-[(5-Chlorothiophene-2-yl)sulphonyl]-1-[(2,4-Dichlorophenyl)methyl]-3-Methyl-1H-Pyrazole-5-Carboxamide (Compound 13)
- Key Structural Differences :
- Replaces the 1,1-dioxidotetrahydrothiophen-3-yl group with a 5-chlorothiophene sulphonamide.
- Features a 2,4-dichlorophenylmethyl group instead of 2-chlorobenzyl.
- Synthesis : Prepared via coupling of pyrazole-5-carboxylic acid with 5-chlorothiophene-2-sulfonamide (46.7% yield) using automated flash chromatography .
- The sulphonamide group may enhance solubility but reduce metabolic stability compared to the sulfone group in the target compound .
1-({[5-(2,6-Dimethoxyphenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]Carbonyl}Amino)Cyclohexanecarboxylic Acid (29b)
- Key Structural Differences :
- Substitutes thiophen-2-yl with 2,6-dimethoxyphenyl and 4-fluorophenyl groups.
- Includes a cyclohexanecarboxylic acid moiety instead of 2-chlorobenzyl.
- Pharmacological Data : Evaluated via calcium mobilization assays in CHO-k1 cells, showing receptor-binding activity (EC50 and IC50 values derived from triplicate experiments). The fluorophenyl group may enhance blood-brain barrier penetration compared to chlorobenzyl .
N-(1,3-Benzothiazol-2-yl)-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carboxamide
- Key Structural Differences :
- Replaces the sulfone-containing tetrahydrothiophene with a benzothiazole group.
- Features a 5-methylthiophen-2-yl substituent instead of unsubstituted thiophen-2-yl.
Comparative Data Table
Pharmacological and Structural Insights
- Sulfone vs. Sulphonamide : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound may improve metabolic stability compared to sulphonamide-containing analogs like Compound 13, which are prone to enzymatic hydrolysis .
- Halogen Effects : The 2-chlorobenzyl group likely enhances lipophilicity and target binding affinity relative to fluorophenyl or methoxyphenyl groups in other analogs .
- Thiophene vs.
Q & A
Q. What statistical methods validate high-throughput screening (HTS) data?
- Methodological Answer :
- Z-factor analysis : Ensure Z’ >0.5 for robust assay quality .
- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- False-positive mitigation : Use counterscreens (e.g., luciferase inhibition assay for ATP-dependent systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
